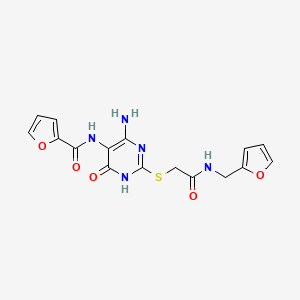![molecular formula C11H14N2O B2954240 4-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine CAS No. 2197877-53-3](/img/structure/B2954240.png)
4-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a cyclopentane ring and a cyclopropylmethoxy substituent
Mecanismo De Acción
Target of Action
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are key components of DNA and RNA and are involved in many biochemical processes. They can interact with various targets, including enzymes involved in nucleic acid synthesis and metabolism .
Mode of Action
The exact mode of action would depend on the specific targets of the compound. Generally, pyrimidines can inhibit or modulate the activity of their targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrimidines are involved in several biochemical pathways, including the synthesis and degradation of nucleic acids. They can affect these pathways by acting as substrates, inhibitors, or modulators .
Pharmacokinetics
The pharmacokinetics of pyrimidines can vary widely depending on their specific chemical structure. Factors that can influence their absorption, distribution, metabolism, and excretion (ADME) include their size, charge, lipophilicity, and the presence of functional groups .
Result of Action
The molecular and cellular effects of pyrimidines can be diverse, depending on their specific targets and mode of action. They can affect cell growth, division, and survival, and can have antimicrobial, antiviral, and anti-inflammatory effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of pyrimidines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of the cyclopropylmethoxy group, which is then introduced to the pyrimidine ring through nucleophilic substitution reactions. The cyclopentane ring is fused to the pyrimidine ring via cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through recrystallization or chromatography to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
4-(Cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the cyclopropylmethoxy group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(Cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
Uniqueness
4-(Cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine is unique due to its specific structural features, such as the cyclopropylmethoxy group and the fused cyclopentane ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
4-(cyclopropylmethoxy)-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-9-10(3-1)12-7-13-11(9)14-6-8-4-5-8/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQARTSKMPPRRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CN=C2OCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[Cyano(cyclopropyl)methyl]-6-fluoro-2,3-dimethoxybenzamide](/img/structure/B2954157.png)
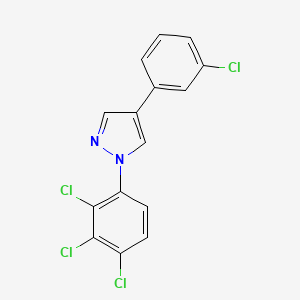
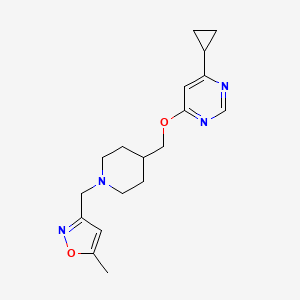
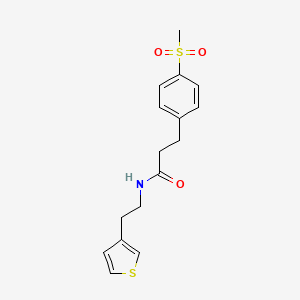
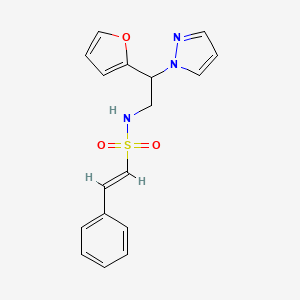


![N-(4-ETHOXYPHENYL)-2-{[8-ETHYL-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2954170.png)
![4-{[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]methyl}benzoic acid](/img/structure/B2954171.png)
![ethyl 4-[({[4-(methoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2954172.png)
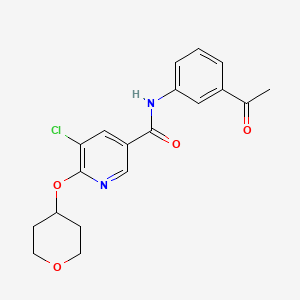
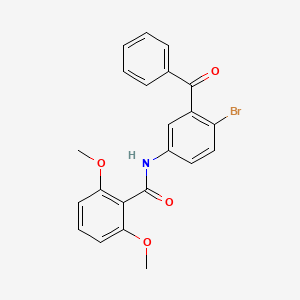
![N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-[METHYL(PHENYL)SULFAMOYL]BENZAMIDE HYDROCHLORIDE](/img/structure/B2954176.png)
